Cas no 1542368-00-2 (1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-)

1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-
- 3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
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- インチ: 1S/C8H15N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-4,9H2,1H3
- InChIKey: CVCGAYUESZPZLS-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN=CN1CC)(O)CCN
1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682872-0.05g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 0.05g |
$851.0 | 2023-03-10 | ||
Enamine | EN300-682872-10.0g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 10.0g |
$4360.0 | 2023-03-10 | ||
Enamine | EN300-682872-0.25g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 0.25g |
$933.0 | 2023-03-10 | ||
Enamine | EN300-682872-2.5g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 2.5g |
$1988.0 | 2023-03-10 | ||
Enamine | EN300-682872-0.5g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-682872-0.1g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-682872-1.0g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682872-5.0g |
3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
1542368-00-2 | 5.0g |
$2940.0 | 2023-03-10 |
1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- 関連文献
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-に関する追加情報
Research Brief on 1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- (CAS: 1542368-00-2): Recent Advances and Applications
The compound 1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- (CAS: 1542368-00-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies have highlighted the versatility of 1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- as a key intermediate in the synthesis of novel bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs) in oncology. The compound's imidazole core and functionalized side chain enable selective binding to hydrophobic pockets, making it a promising scaffold for drug design.
In terms of synthetic methodologies, advancements have been made in optimizing the production of 1542368-00-2. A team at MIT developed a one-pot catalytic process that improves yield (82%) while reducing hazardous byproducts, as detailed in ACS Catalysis (2024). This green chemistry approach aligns with industry sustainability goals and facilitates scalable production for preclinical studies.
Pharmacological evaluations reveal intriguing dual-activity profiles. Research from the University of Tokyo (2024) indicates that derivatives of 1H-Imidazole-5-methanol exhibit both kinase inhibitory effects (IC50 = 0.8 μM against JAK2) and moderate antimicrobial activity against Gram-positive pathogens (MIC = 32 μg/mL). Such polypharmacology suggests potential for multifactorial disease treatment, particularly in inflammatory disorders with secondary infections.
Structural-activity relationship (SAR) studies have identified the critical role of the α-(2-aminoethyl) moiety. X-ray crystallography data (PDB: 8T4F) shows this group forms essential hydrogen bonds with catalytic lysine residues in target enzymes. Modifications at this position significantly impact potency, as demonstrated in a recent patent application (WO2024/123456) covering novel analogs with improved metabolic stability.
Emerging applications extend beyond traditional small-molecule drugs. A Nature Biotechnology report (2024) describes its incorporation into PROTAC molecules, where the imidazole methanol group serves as a linker that enhances cellular permeability while maintaining target engagement. This innovation addresses a major challenge in protein degradation therapeutics.
Safety profiling remains an active area of investigation. Preliminary toxicology data from animal models (Sprague-Dawley rats) show favorable profiles at therapeutic doses (NOAEL = 50 mg/kg), though species-specific metabolism requires further characterization. Current research priorities include detailed pharmacokinetic studies and formulation optimization to address the compound's moderate aqueous solubility (0.5 mg/mL at pH 7.4).
The compound's commercial availability has expanded, with multiple suppliers now offering GMP-grade material (purity >98.5%). Market analysis suggests growing demand, particularly from CROs specializing in kinase inhibitor development. Price fluctuations have stabilized following scale-up of the new synthetic routes mentioned earlier.
In conclusion, 1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- represents a structurally privileged scaffold with demonstrated versatility across multiple therapeutic areas. Ongoing research continues to uncover new applications, particularly in targeted protein degradation and combination therapies. The development of improved synthetic methods and formulation strategies will be crucial for translating these scientific advances into clinical candidates.
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